

Challenges in the distillation of low-boiling point 2-chloro-2-methylpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-2-methylpropane

Cat. No.: B056623

[Get Quote](#)

Technical Support Center: Distillation of 2-Chloro-2-Methylpropane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the distillation of the low-boiling-point compound, **2-chloro-2-methylpropane** (tert-butyl chloride).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental distillation of **2-chloro-2-methylpropane**.

Issue	Possible Cause	Recommended Solution
No distillate is collecting, or the distillation rate is very slow.	<ul style="list-style-type: none">- Inadequate heating of the distillation flask.- Thermometer bulb is positioned incorrectly.- Leaks in the distillation apparatus.	<ul style="list-style-type: none">- Ensure the heating mantle is set to an appropriate temperature, about 20-30°C above the boiling point of 2-chloro-2-methylpropane.- The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.^{[1][2]}- Check all joints and connections for a secure fit to prevent vapor from escaping.
The temperature reading on the thermometer is fluctuating or is significantly higher/lower than the expected boiling point (51-52°C).	<ul style="list-style-type: none">- The compound is impure, containing either lower or higher boiling point contaminants.- Inconsistent heating.	<ul style="list-style-type: none">- If the temperature is low, a more volatile impurity like 2-methylpropene may be present.^[3]- If the temperature is high, less volatile impurities like unreacted tert-butanol are likely present. Consider re-purifying the crude product before distillation.- Ensure the heating mantle provides consistent and even heating. A sand bath can provide more uniform heat distribution.
The distillate appears cloudy.	<ul style="list-style-type: none">- Presence of water in the crude product.	<ul style="list-style-type: none">- Ensure the crude 2-chloro-2-methylpropane is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or calcium chloride) before distillation.^{[4][5]}- A cloudy distillate indicates water

Bumping or uneven boiling in the distillation flask.	- Lack of boiling chips or a stir bar.- Heating too rapidly.	co-distilling, possibly as an azeotrope.[6]
Product loss is significant.	- The low boiling point of 2-chloro-2-methylpropane leads to evaporative losses.- The receiving flask is not adequately cooled.	- Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[7]- Heat the flask gradually to maintain a controlled and steady boil. - Cool the receiving flask in an ice bath to minimize evaporation of the volatile product.[7]- Ensure a steady flow of cold water through the condenser.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distilling **2-chloro-2-methylpropane**?

The main challenge is its low boiling point of approximately 51-52°C, which can lead to significant product loss through evaporation.[8][9] Its high volatility requires careful temperature control and an efficient cooling system to ensure effective condensation and collection.

Q2: What are the common impurities found in crude **2-chloro-2-methylpropane** after synthesis?

Common impurities include unreacted starting material (tert-butyl alcohol), byproducts such as 2-methylpropene (isobutene), and residual hydrochloric acid and water from the workup process.[3][4]

Q3: How can I remove water from the crude product before distillation?

After separating the organic layer, it should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.[4][10] Subsequently, the

organic layer must be dried using an anhydrous drying agent like sodium sulfate or calcium chloride until the liquid is clear.[4][5]

Q4: Does **2-chloro-2-methylpropane** form an azeotrope with water?

Yes, **2-chloro-2-methylpropane** can form a heterogeneous azeotrope with water, which has a boiling point lower than the boiling point of the pure compound.[6] This is why it is crucial to thoroughly dry the crude product before distillation to avoid obtaining a cloudy, water-contaminated distillate.

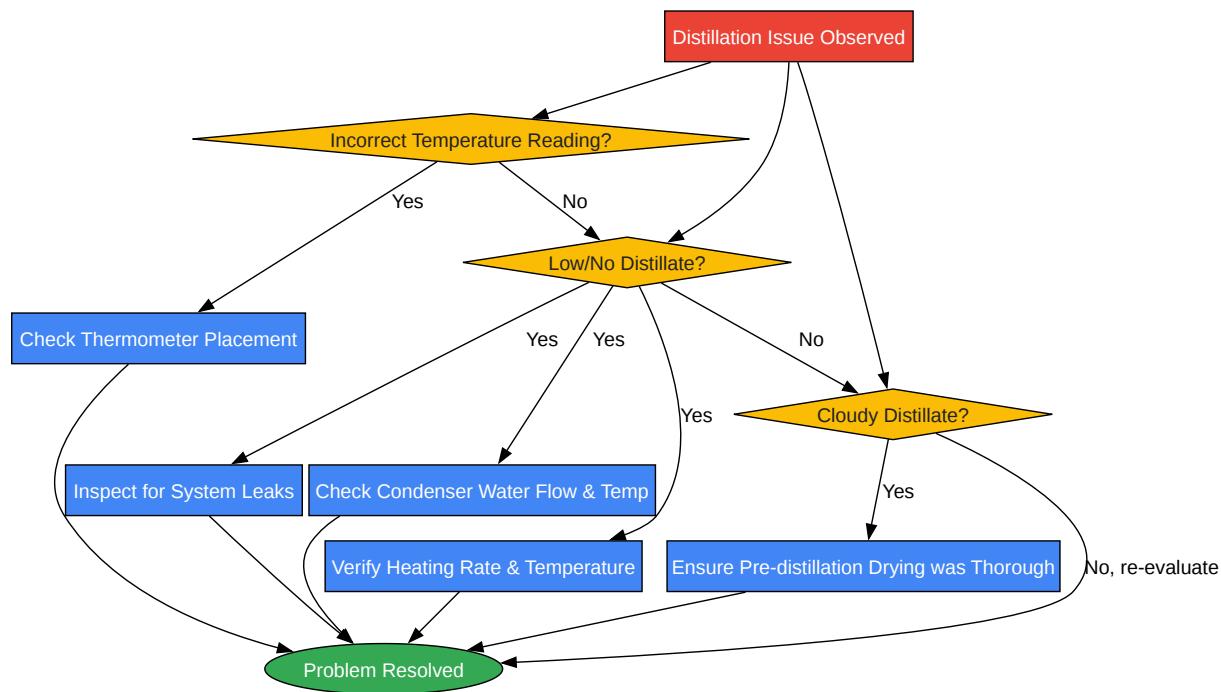
Q5: What is the appropriate heating method for this distillation?

A heating mantle with a stirrer or a water bath is recommended for controlled heating. A sand bath can also be used for more uniform heat distribution. Direct heating with a flame should be avoided due to the flammable nature of **2-chloro-2-methylpropane**.

Quantitative Data

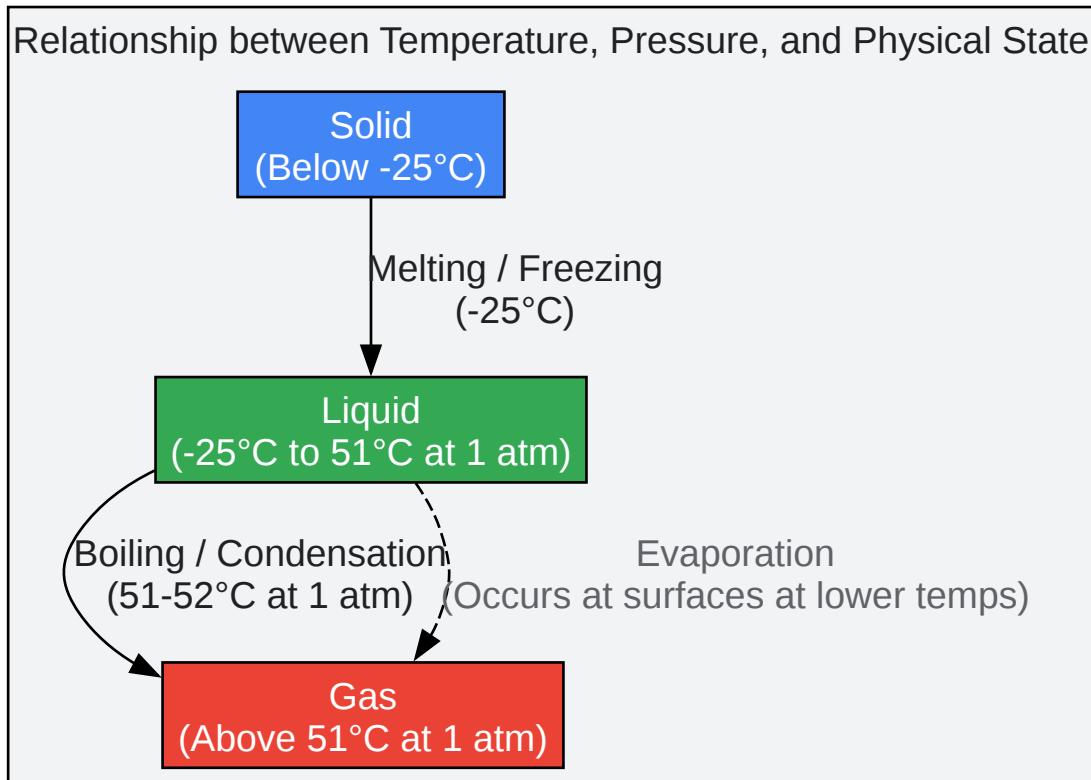
The following table summarizes key physical properties of **2-chloro-2-methylpropane** and a common impurity.

Property	2-Chloro-2-methylpropane	tert-Butanol
Molecular Formula	C ₄ H ₉ Cl	C ₄ H ₁₀ O
Molar Mass	92.57 g/mol [11]	74.12 g/mol
Boiling Point	51-52 °C[8][9]	82.2 °C
Density	0.851 g/mL at 25°C[8]	0.781 g/mL at 25°C
Vapor Pressure	34.9 kPa (256.7 mmHg) at 20°C[11]	5.8 kPa (43.5 mmHg) at 20°C


Experimental Protocol: Fractional Distillation of 2-Chloro-2-Methylpropane

This protocol outlines the purification of crude **2-chloro-2-methylpropane** synthesized from tert-butyl alcohol and hydrochloric acid.

1. Pre-distillation Workup: a. Transfer the crude **2-chloro-2-methylpropane** to a separatory funnel. b. Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid. Vent the funnel frequently to release carbon dioxide pressure.[7][10] c. Separate the aqueous layer and then wash the organic layer with water. d. Drain the organic layer into a clean, dry Erlenmeyer flask. e. Add anhydrous sodium sulfate or calcium chloride to the flask and swirl until the liquid is clear, indicating that the water has been removed.[4][5]
2. Distillation Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. b. Ensure all glassware is dry and the joints are securely clamped. c. Place a few boiling chips or a magnetic stir bar in the distillation flask. d. Position the thermometer correctly, with the top of the bulb level with the bottom of the side arm leading to the condenser.[2] e. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top. f. Place the receiving flask in an ice bath to minimize evaporative losses of the volatile product.[7]
3. Distillation Procedure: a. Decant the dried crude **2-chloro-2-methylpropane** into the distillation flask, leaving the drying agent behind. b. Begin heating the distillation flask gently. c. Observe the temperature on the thermometer. The temperature should rise and then stabilize at the boiling point of **2-chloro-2-methylpropane** (approximately 51-52°C). d. Collect the fraction that distills over at a constant temperature. e. Discontinue the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.[1]


Visualizations

Distillation Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart for troubleshooting common distillation issues.

Phase Behavior of 2-Chloro-2-Methylpropane

[Click to download full resolution via product page](#)

Caption: State changes of **2-chloro-2-methylpropane** with temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. issr.edu.kh [issr.edu.kh]
- 5. m.youtube.com [m.youtube.com]

- 6. US2977290A - Separation process - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. 氯代叔丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Chloro-2-methylpropane | 507-20-0 [amp.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Challenges in the distillation of low-boiling point 2-chloro-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056623#challenges-in-the-distillation-of-low-boiling-point-2-chloro-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com